Becanthone hydrochloride
Overview
Description
Becanthone hydrochloride: is a chemical compound known for its antischistosomal properties and potential tumor-inhibiting abilities . It is a hydrochloride salt form of becanthone, a derivative of thioxanthene. The molecular formula of this compound is C22H28N2O2S.ClH , and it has a molecular weight of 420.996 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of becanthone hydrochloride involves multiple steps, starting with the preparation of the thioxanthene core. This core is then functionalized with various substituents to achieve the desired chemical structure. Common reagents used in the synthesis include ethylamine, methylamine, and hydrochloric acid. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is then purified using techniques such as recrystallization and chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: Becanthone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the thioxanthene core.
Substitution: Substitution reactions can introduce new substituents to the compound, altering its chemical properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
Becanthone hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions to study its reactivity and potential as a building block for more complex molecules.
Biology: The compound’s antischistosomal properties make it a valuable tool in studying parasitic infections and developing new treatments.
Medicine: this compound’s potential tumor-inhibiting abilities have led to research into its use as an anticancer agent.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of becanthone hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins involved in the growth and proliferation of parasitic organisms and cancer cells. This inhibition disrupts essential cellular processes, leading to the death of the target cells .
Comparison with Similar Compounds
Becanthone hydrochloride can be compared with other similar compounds, such as:
Thioxanthene derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Antischistosomal agents: Compounds like praziquantel and oxamniquine are also used to treat schistosomiasis but have different mechanisms of action and efficacy profiles.
Uniqueness: this compound’s unique combination of antischistosomal and potential anticancer properties sets it apart from other similar compounds. Its ability to inhibit tumors while also targeting parasitic infections makes it a valuable compound for further research and development .
Properties
CAS No. |
5591-22-0 |
---|---|
Molecular Formula |
C22H29ClN2O2S |
Molecular Weight |
421.0 g/mol |
IUPAC Name |
1-[2-[ethyl-(2-hydroxy-2-methylpropyl)amino]ethylamino]-4-methylthioxanthen-9-one;hydrochloride |
InChI |
InChI=1S/C22H28N2O2S.ClH/c1-5-24(14-22(3,4)26)13-12-23-17-11-10-15(2)21-19(17)20(25)16-8-6-7-9-18(16)27-21;/h6-11,23,26H,5,12-14H2,1-4H3;1H |
InChI Key |
FQGZKQSSKVAZPH-UHFFFAOYSA-N |
SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl |
Canonical SMILES |
CCN(CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O)CC(C)(C)O.Cl |
Appearance |
Solid powder |
5591-22-0 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Becanthone hydrochloride; Becanthone HCl; NSC 15796; NSC-15796; NSC15796; Win 13820; Loranil; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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